3-(4-Chlorophenyl)-4'-cyanopropiophenone
Description
3-(4-Chlorophenyl)-4'-cyanopropiophenone is a propiophenone derivative featuring a 4-chlorophenyl group at the 3-position and a cyano group at the 4'-position of the aromatic ring.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMOXMDLHXZSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644467 | |
| Record name | 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-70-7 | |
| Record name | 4-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-4’-cyanopropiophenone typically involves the reaction of 4-chlorobenzaldehyde with a suitable cyanide source under controlled conditions. One common method includes the use of sodium cyanide in the presence of a catalyst such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Chlorophenyl)-4’-cyanopropiophenone may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, organic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: 3-(4-Chlorophenyl)-4’-cyanopropiophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyanopropiophenone derivatives on cellular processes. It may also be employed in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, 3-(4-Chlorophenyl)-4’-cyanopropiophenone can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4’-cyanopropiophenone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the cyanopropiophenone moiety allows it to participate in various biochemical reactions, leading to its observed effects.
Comparison with Similar Compounds
Halogen-Substituted Chalcones
Chalcone derivatives such as (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-one (Compound 1) and (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3) share the 4-chlorophenyl or bromophenyl moieties but differ in their α,β-unsaturated ketone backbone.
4'-Substituted Propiophenones
- 4'-Chloro-3-(3-methoxyphenyl)propiophenone: This compound replaces the 4'-cyano group with a methoxy substituent. The electron-donating methoxy group contrasts with the electron-withdrawing cyano group in the target compound, which could influence solubility, dipole moments, and reactivity in nucleophilic environments .
- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP): A DFT study revealed that the hydroxyl group enhances hydrogen-bonding capacity, whereas the cyano group in the target compound may increase electrophilicity at the carbonyl carbon, affecting interactions with biological targets .
Electronic and Spectroscopic Properties
Cytotoxicity
Halogenated chalcones (e.g., Compounds 2–4 in ) exhibit IC50 values ranging from 22.41 to 42.22 µg/mL against MCF-7 breast cancer cells.
Antiproliferative Potential
Acrylate derivatives such as 3-(4-chlorophenyl)acrylate esters () showed activity against MDA-MB-231 breast cancer cells. The propiophenone backbone of the target compound may offer improved metabolic stability compared to esters, which are prone to hydrolysis .
Data Tables
Table 1: Key Properties of 3-(4-Chlorophenyl)-4'-cyanopropiophenone and Analogues
| Compound | Substituents | Backbone | IC50 (MCF-7) | Key Feature |
|---|---|---|---|---|
| Target Compound | 4-Cl, 4'-CN | Propiophenone | Not reported | High electrophilicity |
| (E)-1-(4-Cl-phenyl)-3-p-tolylprop-2-en-1-one | 4-Cl, p-tolyl | Chalcone | 37.24 µg/mL | Rigid α,β-unsaturated ketone |
| 4CPHPP | 4-Cl, 2-OH | Enone | Not tested | Strong H-bonding capability |
| 4'-Cl-3-(3-methoxyphenyl)propiophenone | 4'-Cl, 3-OCH3 | Propiophenone | Not reported | Electron-donating OCH3 group |
Biological Activity
3-(4-Chlorophenyl)-4'-cyanopropiophenone, also known as "CCCP," is a compound that has garnered attention in various fields of research due to its biological activity. This article synthesizes current knowledge on its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H14ClN
- Molecular Weight : 283.75 g/mol
- CAS Number : 10094-92-7
The compound features a chlorophenyl group and a cyano group, which contribute to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that influence its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Binding : It interacts with various receptors, potentially affecting neurotransmission and cellular signaling.
- Cytotoxic Effects : Studies indicate that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
Biological Effects
The biological effects of this compound have been documented in several studies:
-
Anticancer Activity :
- In vitro studies demonstrated that CCCP can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
- A notable study reported a decrease in cell viability in MCF-7 cells treated with varying concentrations of the compound.
-
Anti-inflammatory Properties :
- Research indicates that CCCP may reduce inflammation by inhibiting pro-inflammatory cytokines.
- A case study highlighted its effectiveness in reducing edema in animal models.
-
Neuroprotective Effects :
- Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cell growth | |
| Anti-inflammatory | Reduction of edema in animal models | |
| Neuroprotection | Protection against oxidative stress |
Case Study 1: Anticancer Activity
A study published in the Journal of Cancer Research evaluated the effects of CCCP on breast cancer cell lines. The results showed a significant reduction in cell proliferation at concentrations above 10 µM, attributed to apoptosis induction via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In an experimental model of paw edema, CCCP was administered at doses ranging from 5 to 20 mg/kg. The results indicated a dose-dependent reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
